molecular formula C27H22N2O3 B1683363 UCPH-101 CAS No. 1118460-77-7

UCPH-101

Cat. No.: B1683363
CAS No.: 1118460-77-7
M. Wt: 422.5 g/mol
InChI Key: YBMGNDPBARCLFT-UHFFFAOYSA-N
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Description

UCPH-101 is a selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1). This compound is known for its ability to modulate glutamate transport in the central nervous system, making it a valuable tool in neuroscience research. This compound has been shown to exhibit high selectivity for EAAT1 over other subtypes, such as EAAT2 and EAAT3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UCPH-101 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The final product is purified using techniques such as crystallization or chromatography to meet the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions: UCPH-101 primarily undergoes substitution reactions, where specific functional groups are replaced by others to modify its chemical properties. It can also participate in oxidation and reduction reactions under certain conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with altered pharmacological properties .

Scientific Research Applications

UCPH-101 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the mechanisms of glutamate transport and its inhibition.

    Biology: Helps in understanding the role of EAAT1 in cellular processes and neurotransmission.

    Medicine: Investigated for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

    Industry: Utilized in the development of new drugs targeting glutamate transporters.

Mechanism of Action

UCPH-101 exerts its effects by binding to a specific site on the EAAT1 transporter, leading to noncompetitive inhibition. This binding induces a conformational change in the transporter, locking it in an inactive state and preventing the uptake of glutamate. The molecular targets involved include residues in the transmembrane domains of EAAT1, which are crucial for its inhibitory activity .

Comparison with Similar Compounds

Uniqueness of UCPH-101: this compound is unique due to its high selectivity for EAAT1 and its ability to induce a long-lasting inactive state of the transporter. This makes it a valuable tool for studying the specific role of EAAT1 in glutamate transport and its implications in neurological disorders .

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-7-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3/c1-31-19-11-9-17(10-12-19)25-22(15-28)27(29)32-24-14-18(13-23(30)26(24)25)21-8-4-6-16-5-2-3-7-20(16)21/h2-12,18,25H,13-14,29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMGNDPBARCLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=CC5=CC=CC=C54)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649375
Record name UCPH-101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118460-77-7
Record name UCPH-101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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